3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone
Description
This pyridinone derivative features a 4-fluorobenzyl group at position 3, a hydroxyl group at position 4, and a 2-methoxybenzyl substituent at position 1. The fluorine atom enhances metabolic stability and binding affinity through its electronegativity, while the methoxy group on the benzyl moiety may influence lipophilicity and solubility . Such structural features are common in medicinal chemistry for targeting enzymes or receptors involved in inflammatory or infectious diseases.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(2-methoxyphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-25-19-5-3-2-4-15(19)13-22-11-10-18(23)17(20(22)24)12-14-6-8-16(21)9-7-14/h2-11,23H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNDRGHXCJKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide, 2-methoxybenzylamine, and 2-pyridone.
Step 1 - N-Alkylation: The first step involves the N-alkylation of 2-pyridone with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Step 2 - Hydroxylation: The intermediate product is then subjected to hydroxylation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the 4-position of the pyridinone ring.
Step 3 - N-Benzylation: Finally, the compound undergoes N-benzylation with 2-methoxybenzylamine in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridinone ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation: Formation of 3-(4-fluorobenzyl)-4-oxo-1-(2-methoxybenzyl)-2(1H)-pyridinone.
Reduction: Formation of 3-(4-fluorobenzyl)-1-(2-methoxybenzyl)-2(1H)-pyridinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alzheimer's Disease Research
Recent studies have highlighted the potential of hydroxypyridinone derivatives, including this compound, as multifunctional metal binders aimed at treating Alzheimer's disease. These compounds are designed to interact with amyloid-beta protein fibrils, which are implicated in the disease's pathology. For instance, similar derivatives have shown promising results in cell permeability studies, indicating their ability to cross the blood-brain barrier and interact with target proteins within the central nervous system .
Antiviral Properties
The compound has been investigated for its antiviral properties, particularly as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating viral infections such as HIV by modulating immune responses and inhibiting viral replication. The structural characteristics of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone may enhance its efficacy as an antiviral agent .
Topoisomerase Inhibition
Research indicates that compounds similar to this pyridinone are effective topoisomerase II inhibitors. Topoisomerases are essential enzymes involved in DNA replication and transcription; thus, their inhibition can lead to antitumor effects. This makes the compound a candidate for further development in cancer therapeutics .
Case Study: Interaction with Amyloid Proteins
A study focused on hydroxypyridinone derivatives demonstrated their effectiveness in binding to amyloid-beta fibrils, using fluorescence as a readout for interaction studies. The findings suggest that these compounds could serve as fluorescent trackers for studying amyloid-related pathologies in vivo .
Case Study: Antiviral Activity
In a patent application detailing novel antiviral compounds, derivatives of pyridinones were shown to exhibit significant activity against retroviruses. The research emphasized the importance of structural modifications in enhancing antiviral potency and selectivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the fluorobenzyl and methoxybenzyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
(a) 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone (CAS 477846-16-5)
- Key Difference: The 2-methoxybenzyl group is replaced with a 3-morpholinopropyl chain.
- This modification is advantageous for pharmacokinetic properties .
(b) 3-(4-Fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone (CAS 478247-89-1)
- Key Difference : Position 1 is substituted with a pyridinylethyl group.
- Impact : The pyridine moiety may enhance metal-chelating properties or interactions with aromatic residues in biological targets. This compound’s molecular weight (324.36 g/mol) is slightly lower than the target compound’s estimated weight (~338.36 g/mol), suggesting differences in steric bulk .
Halogen Substitution Variations
(a) 3-(4-Chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone
- Key Difference : Fluorine at position 3 is replaced with chlorine.
- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability but increase van der Waals interactions in hydrophobic binding pockets. The molecular weight increases to 355.81 g/mol compared to the target compound .
(b) 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (CAS 478045-91-9)
- Key Difference : Dichlorobenzyl group at position 3 and a pyridinylmethyl group at position 1.
- This compound’s molecular weight (361.22 g/mol) is significantly higher, which may affect bioavailability .
Aromatic Ring Modifications
(a) 1,3-Bis(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 478247-88-0)
- Key Difference : Both positions 1 and 3 are substituted with 4-fluorobenzyl groups.
- However, the lack of a methoxy group could reduce solubility in polar solvents .
(b) 3-(4-Chlorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone (CAS 477846-47-2)
- Key Difference : A cycloheptyl group replaces the 2-methoxybenzyl at position 1.
Research Implications
- Pharmacokinetics: The 2-methoxybenzyl group in the target compound likely improves blood-brain barrier penetration compared to morpholinopropyl or pyridinyl analogs .
- Structure-Activity Relationships (SAR) : Fluorine at position 3 optimizes target binding, while chlorine analogs may trade metabolic stability for stronger hydrophobic interactions .
Biological Activity
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone, with the CAS number 477856-10-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18FNO3
- Molar Mass : 339.36 g/mol
- Density : 1.313 g/cm³ (predicted)
- Boiling Point : 525.2 ± 50.0 °C (predicted)
- pKa : 4.50 ± 1.00 (predicted)
These properties indicate that the compound is a stable organic molecule with potential for various chemical interactions in biological systems.
Research indicates that compounds similar to this compound often function as metal chelators and exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. The hydroxypyridinone moiety is known for its ability to bind metal ions, which is crucial in modulating oxidative stress and metal-induced neurotoxicity .
Neuroprotective Effects
Studies have demonstrated that derivatives of pyridinone compounds can interact with amyloid-beta fibrils, a hallmark of Alzheimer's disease pathology. For instance, similar compounds have shown the ability to permeate cellular membranes and reduce amyloid aggregation, suggesting a protective role against neurodegeneration .
Anticancer Activity
Compounds within this chemical class have also been evaluated for their anticancer properties. In vitro studies have shown that certain pyridinones can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
-
Alzheimer's Disease Model :
- A study investigated the interaction of hydroxypyridinone derivatives with amyloid-beta protein fibrils, revealing significant binding affinity and cellular permeability in bEnd.3 cells, a model for the blood-brain barrier .
- The results indicated that these compounds could potentially serve as therapeutic agents by preventing amyloid aggregation.
-
Cancer Cell Lines :
- In a series of experiments focusing on human tumor cell lines, compounds similar to this compound exhibited IC50 values indicating potent inhibition of cellular proliferation. For example, one derivative showed an IC50 value of 0.36 µM against CDK2, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone, and how are they experimentally confirmed?
The compound features a pyridinone core substituted with a 4-fluorobenzyl group at position 3, a hydroxyl group at position 4, and a 2-methoxybenzyl group at position 1. Key structural confirmation methods include:
- X-ray crystallography : Resolves bond angles, torsion angles, and spatial arrangement of substituents (e.g., similar pyridinone derivatives in used single-crystal XRD for unambiguous confirmation) .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons from fluorobenzyl/methoxybenzyl groups) and hydroxyl group identification via deuterium exchange .
- Mass spectrometry : Validates molecular weight (291.7 g/mol) and fragmentation patterns .
Q. What synthetic routes are reported for this compound, and what critical steps ensure high purity?
Synthesis typically involves multi-step reactions, including:
- N-alkylation : Introduction of the 2-methoxybenzyl group to the pyridinone core under basic conditions (e.g., K₂CO₃ in DMF) .
- Functional group protection : Temporary protection of the hydroxyl group to prevent side reactions during subsequent steps .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with purity assessed via TLC (Rf values) and HPLC retention times .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like N-alkylation .
- Catalyst use : Acid/base catalysts (e.g., p-toluenesulfonic acid) accelerate specific steps, such as cyclization or deprotection .
- pH adjustment : Controlled pH (e.g., ~7.5) during aqueous workups prevents decomposition of acid-sensitive groups .
Q. What experimental models are appropriate for evaluating its biological activity, and how are mechanisms probed?
- In vitro enzyme assays : Measure inhibition constants (Ki) against target enzymes (e.g., PARP-1/2 for anticancer activity, as seen in structurally related compounds) .
- Cell-based models : Use BRCA-deficient cancer cell lines (e.g., SW620 colorectal cancer) to assess standalone cytotoxicity .
- Molecular docking : Predict binding modes to active sites (e.g., PARP-1’s NAD⁺-binding domain) using software like AutoDock Vina, validated by mutagenesis studies .
Q. How do structural analogs inform SAR studies, and what contradictions exist in reported data?
- SAR insights :
- Contradictions :
Q. How can computational methods resolve ambiguities in reaction pathways or bioactivity?
- DFT calculations : Predict intermediate stability and transition states for contentious steps (e.g., regioselectivity in cyclization) .
- MD simulations : Model compound-receptor dynamics over time to identify key binding residues and guide mutagenesis experiments .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity data to prioritize synthetic targets .
Q. What analytical techniques are essential for characterizing degradation products or metabolites?
- LC-MS/MS : Identifies hydrolytic or oxidative degradation products (e.g., cleavage of the methoxybenzyl group) .
- Stability studies : Accelerated degradation under stress conditions (pH, heat, light) with HPLC monitoring .
- Metabolite profiling : Use liver microsomes or hepatocyte incubations coupled with high-resolution MS to map phase I/II metabolites .
Q. How do crystallographic data guide formulation development for in vivo studies?
- Polymorph screening : Identify stable crystalline forms with improved solubility (e.g., hydrate vs. anhydrous forms) .
- Excipient compatibility : Co-crystallization with polymers (e.g., PEG) enhances dissolution rates, critical for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
